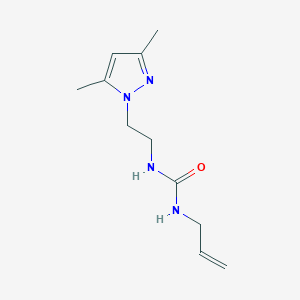![molecular formula C20H23NO6 B2446280 [(3,5-ジメトキシフェニル)カルバモイル]メチル 2-(4-エトキシフェニル)アセテート CAS No. 1327383-19-6](/img/structure/B2446280.png)
[(3,5-ジメトキシフェニル)カルバモイル]メチル 2-(4-エトキシフェニル)アセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both carbamate and ester functional groups, which contribute to its reactivity and versatility in chemical synthesis and research.
科学的研究の応用
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves a multi-step process. One common synthetic route includes the reaction of 3,5-dimethoxyaniline with an appropriate isocyanate to form the carbamate intermediate. This intermediate is then reacted with 2-(4-ethoxyphenyl)acetic acid or its derivatives under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts, such as acid or base catalysts, and may require specific temperature and solvent conditions to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. Industrial synthesis may utilize automated reactors and advanced purification techniques, such as chromatography or crystallization, to achieve the desired compound specifications .
化学反応の分析
Types of Reactions
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for esterification and carbamate formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
作用機序
The mechanism of action of [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can be compared with other similar compounds, such as:
- Dimethyl 2,6-pyridinedicarboxylate
- 3-Bromo-5-fluoropyridine-2-carboxylic acid
- 4-Methoxyphenethylamine
These compounds share some structural similarities but differ in their functional groups and reactivity, which can influence their applications and properties
特性
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-4-26-16-7-5-14(6-8-16)9-20(23)27-13-19(22)21-15-10-17(24-2)12-18(11-15)25-3/h5-8,10-12H,4,9,13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAQEAGGAFAMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2446197.png)
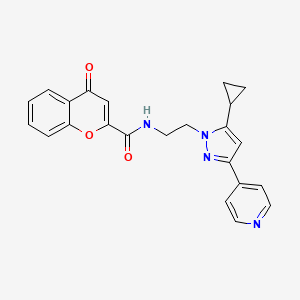
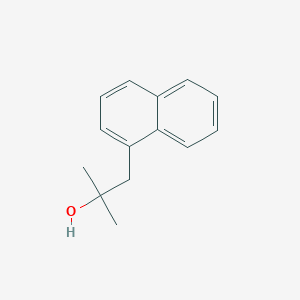
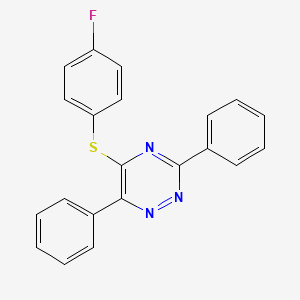
![4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B2446203.png)
![2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2446204.png)
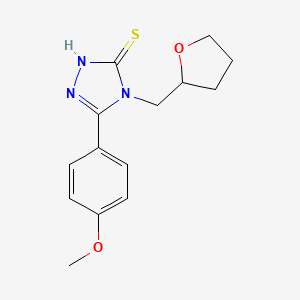
![3-[1-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide](/img/new.no-structure.jpg)
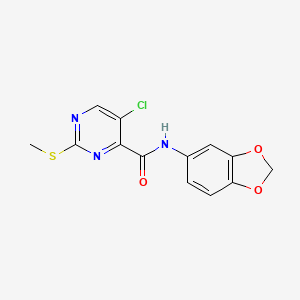
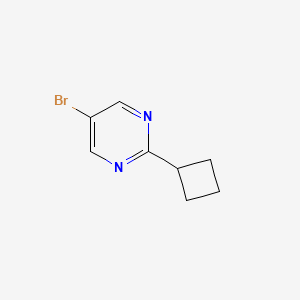
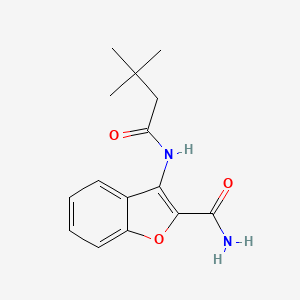
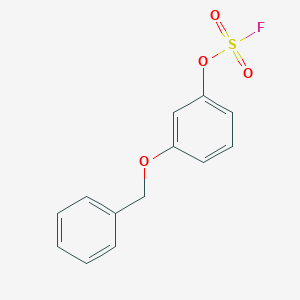
![2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride](/img/structure/B2446218.png)
